molecular formula C11H10ClF3N2O2S B6716530 4-chloro-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide

4-chloro-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide

Cat. No.: B6716530
M. Wt: 326.72 g/mol
InChI Key: TXNRVRQUNHRSSX-UHFFFAOYSA-N
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Description

4-chloro-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide is a chemical compound that belongs to the class of sulfonamides. These compounds are known for their diverse applications in pharmaceuticals, agrochemicals, and materials science. The presence of chloro, cyano, and trifluoroethyl groups in the molecule suggests potential reactivity and utility in various chemical processes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide typically involves the following steps:

    Starting Materials: The synthesis begins with 4-chlorobenzenesulfonyl chloride, 2-cyanoethylamine, and 2,2,2-trifluoroethylamine.

    Reaction Conditions: The reaction is usually carried out in an organic solvent such as dichloromethane or acetonitrile, under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture and oxygen interference.

    Procedure: The 4-chlorobenzenesulfonyl chloride is first reacted with 2-cyanoethylamine to form an intermediate sulfonamide. This intermediate is then reacted with 2,2,2-trifluoroethylamine to yield the final product.

Industrial Production Methods

In an industrial setting, the production of this compound would involve similar steps but on a larger scale. Continuous flow reactors and automated systems might be used to ensure consistent quality and yield.

Chemical Reactions Analysis

Types of Reactions

    Substitution Reactions: The chloro group in the compound can undergo nucleophilic substitution reactions, leading to the formation of various derivatives.

    Reduction Reactions: The cyano group can be reduced to an amine group under suitable conditions, such as using hydrogen gas and a metal catalyst.

    Oxidation Reactions: The sulfonamide group can be oxidized to form sulfonic acids or other oxidized derivatives.

Common Reagents and Conditions

    Nucleophilic Substitution: Reagents like sodium hydroxide or potassium carbonate in polar aprotic solvents.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide.

Major Products Formed

    Substitution: Various substituted benzenesulfonamides.

    Reduction: Amino derivatives.

    Oxidation: Sulfonic acids and related compounds.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Potential use in the development of enzyme inhibitors or other bioactive compounds.

    Medicine: Could be explored for its pharmacological properties, such as antimicrobial or anticancer activity.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of this compound would depend on its specific application. For instance, if used as an enzyme inhibitor, it might interact with the active site of the enzyme, blocking its activity. The presence of the cyano and trifluoroethyl groups could enhance its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-N-(2-cyanoethyl)benzenesulfonamide: Lacks the trifluoroethyl group, which might affect its reactivity and applications.

    N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide: Lacks the chloro group, potentially altering its chemical behavior.

    4-chloro-N-(2,2,2-trifluoroethyl)benzenesulfonamide: Lacks the cyano group, which could impact its utility in different reactions.

Uniqueness

The combination of chloro, cyano, and trifluoroethyl groups in 4-chloro-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide makes it unique, providing a balance of reactivity and stability that can be leveraged in various chemical processes.

Properties

IUPAC Name

4-chloro-N-(2-cyanoethyl)-N-(2,2,2-trifluoroethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10ClF3N2O2S/c12-9-2-4-10(5-3-9)20(18,19)17(7-1-6-16)8-11(13,14)15/h2-5H,1,7-8H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TXNRVRQUNHRSSX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1S(=O)(=O)N(CCC#N)CC(F)(F)F)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10ClF3N2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

326.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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